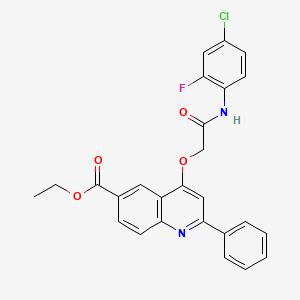![molecular formula C12H15F2NO B2933535 N-[[3-(2,2-difluoroethoxy)phenyl]methyl]cyclopropanamine CAS No. 1179136-66-3](/img/structure/B2933535.png)
N-[[3-(2,2-difluoroethoxy)phenyl]methyl]cyclopropanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[[3-(2,2-difluoroethoxy)phenyl]methyl]cyclopropanamine, also known as DFECPA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. It is a cyclopropane derivative that has been synthesized through a variety of methods, and has been studied for its mechanism of action and biochemical and physiological effects. In
科学的研究の応用
N-[[3-(2,2-difluoroethoxy)phenyl]methyl]cyclopropanamine has been studied for its potential therapeutic applications in a variety of areas, including depression, anxiety, and pain management. It has been shown to have antidepressant and anxiolytic effects in animal models, as well as analgesic effects in both acute and chronic pain models. Additionally, N-[[3-(2,2-difluoroethoxy)phenyl]methyl]cyclopropanamine has been studied for its potential use in treating substance use disorders, as it has been shown to reduce drug-seeking behavior in animal models of addiction.
作用機序
The exact mechanism of action of N-[[3-(2,2-difluoroethoxy)phenyl]methyl]cyclopropanamine is not fully understood, but it is thought to act as a modulator of the brain's reward system. It has been shown to increase levels of dopamine and serotonin in the brain, which are neurotransmitters involved in regulating mood and behavior. Additionally, N-[[3-(2,2-difluoroethoxy)phenyl]methyl]cyclopropanamine has been shown to modulate the activity of the mu-opioid receptor, which is involved in the regulation of pain perception and drug reward.
Biochemical and Physiological Effects:
N-[[3-(2,2-difluoroethoxy)phenyl]methyl]cyclopropanamine has been shown to have a variety of biochemical and physiological effects, including increasing levels of dopamine and serotonin in the brain, modulating the activity of the mu-opioid receptor, and reducing inflammation in the brain. Additionally, N-[[3-(2,2-difluoroethoxy)phenyl]methyl]cyclopropanamine has been shown to have analgesic effects in both acute and chronic pain models, as well as antidepressant and anxiolytic effects in animal models.
実験室実験の利点と制限
N-[[3-(2,2-difluoroethoxy)phenyl]methyl]cyclopropanamine has several advantages for use in lab experiments, including its high potency and selectivity for the mu-opioid receptor, as well as its ability to modulate the brain's reward system. However, there are also limitations to its use, including its potential for abuse and addiction, as well as its potential for side effects such as sedation and respiratory depression.
将来の方向性
There are several potential future directions for research on N-[[3-(2,2-difluoroethoxy)phenyl]methyl]cyclopropanamine, including further exploration of its mechanism of action, development of more selective and potent analogs, and investigation of its potential therapeutic applications in a variety of areas, including depression, anxiety, and pain management. Additionally, there is potential for N-[[3-(2,2-difluoroethoxy)phenyl]methyl]cyclopropanamine to be used in combination with other drugs to enhance its therapeutic effects and reduce its potential for side effects. Overall, further research on N-[[3-(2,2-difluoroethoxy)phenyl]methyl]cyclopropanamine has the potential to lead to the development of new and effective treatments for a variety of disorders.
合成法
N-[[3-(2,2-difluoroethoxy)phenyl]methyl]cyclopropanamine has been synthesized through a variety of methods, including the reaction of 3-(2,2-difluoroethoxy)benzaldehyde with cyclopropanamine in the presence of a base, and the reaction of 3-(2,2-difluoroethoxy)benzylamine with cyclopropanecarboxylic acid in the presence of a coupling reagent. These methods have been optimized to produce high yields of N-[[3-(2,2-difluoroethoxy)phenyl]methyl]cyclopropanamine with minimal impurities.
特性
IUPAC Name |
N-[[3-(2,2-difluoroethoxy)phenyl]methyl]cyclopropanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO/c13-12(14)8-16-11-3-1-2-9(6-11)7-15-10-4-5-10/h1-3,6,10,12,15H,4-5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDKILPPMQACFJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC(=CC=C2)OCC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[3-(2,2-difluoroethoxy)phenyl]methyl}cyclopropanamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


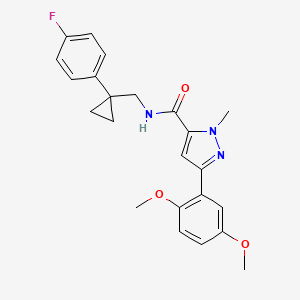
![2-Chloro-N-[(2R,3R)-2-(1-phenylimidazol-2-yl)oxolan-3-yl]propanamide](/img/structure/B2933456.png)
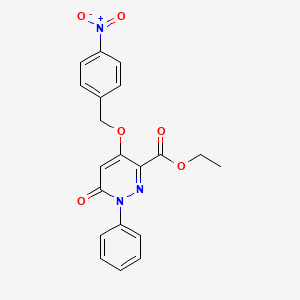
![N-[2-[1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide](/img/structure/B2933460.png)
![2,3-dimethoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2933461.png)
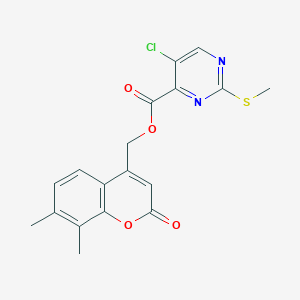
![1-[(3S,4R)-3,4-Dimethoxypyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2933465.png)
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-3-phenylurea](/img/structure/B2933468.png)

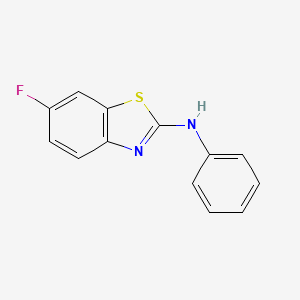
![6-((3,4-dimethoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2933471.png)
![N-(5-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2933474.png)
